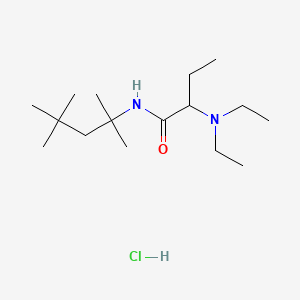
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group and a tetramethylbutyl group attached to a butyramide backbone. It is commonly used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride typically involves the reaction of 2-(Diethylamino)butyric acid with 1,1,3,3-tetramethylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetramethylbutylamine
- Ethyl 4-[(1,1,3,3-tetramethylbutyl)amino]butylcarbamate hydrochloride
Uniqueness
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
109475-73-2 |
|---|---|
Molecular Formula |
C16H35ClN2O |
Molecular Weight |
306.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,4,4-trimethylpentan-2-yl)butanamide;hydrochloride |
InChI |
InChI=1S/C16H34N2O.ClH/c1-9-13(18(10-2)11-3)14(19)17-16(7,8)12-15(4,5)6;/h13H,9-12H2,1-8H3,(H,17,19);1H |
InChI Key |
UECZYPYRMGJCSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(C)(C)CC(C)(C)C)N(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















